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Compound of Interest

Compound Name: BPH-628

Cat. No.: B15561655 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

systematic comparison of the investigational drug Elocalcitol with established treatments for

Benign Prostatic Hyperplasia (BPH), supported by available clinical trial data and a review of its

mechanism of action.

Elocalcitol (BXL-628), a vitamin D3 analog, emerged as a promising therapeutic agent for BPH

due to its novel mechanism of action targeting the underlying proliferative and inflammatory

components of the disease. However, its clinical development was ultimately terminated. This

guide offers an objective look at the clinical data gathered for Elocalcitol and compares its

performance against the current standards of care, the 5-alpha-reductase inhibitor Finasteride

and the alpha-1-adrenoceptor antagonist Tamsulosin.

Comparative Efficacy and Safety: A Tabular
Overview
The following tables summarize the quantitative data from key clinical trials of Elocalcitol,

Finasteride, and Tamsulosin, focusing on primary efficacy endpoints in BPH: change in prostate

volume, improvement in Lower Urinary Tract Symptoms (LUTS) as measured by the

International Prostate Symptom Score (IPSS), and peak urinary flow rate (Qmax).

Table 1: Change in Prostate Volume
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Treatmen
t

Study/Tri
al

Duration
Number
of
Patients

Baseline
Prostate
Volume

Mean
Change
from
Baseline

p-value
vs.
Placebo

Elocalcitol

(150

mcg/day)

Phase IIa 12 weeks 57 >40 mL -2.90% <0.0001[1]

Elocalcitol

(75

mcg/day)

Phase IIb 6 months 542 (total) 60-70 cc +1.54% 0.0135[2]

Elocalcitol

(150

mcg/day)

Phase IIb 6 months 542 (total) 60-70 cc +0.52% <0.0001[2]

Finasteride

(5 mg/day)

PROSPEC

T
2 years 472 44.1 cm³ -21% <0.01[3]

Finasteride

(5 mg/day)
PLESS 4 years 1513

>30 mL

(enlarged)

Significant

reduction
N/A

Placebo
Elocalcitol

Phase IIa
12 weeks 62 >40 mL +4.32%[1] N/A

Placebo
Elocalcitol

Phase IIb
6 months 542 (total) 60-70 cc +3.52%[2] N/A

Placebo
PROSPEC

T
2 years 472 45.8 cm³ +8.4%[3] N/A

Table 2: Improvement in International Prostate Symptom Score (IPSS)
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Treatmen
t

Study/Tri
al

Duration
Number
of
Patients

Baseline
IPSS

Mean
Change
from
Baseline

p-value
vs.
Placebo

Elocalcitol

(150

mcg/day)

Phase IIa 12 weeks 57
Not

Specified
-1.77

Not

Significant[

1]

Elocalcitol

(150

mcg/day)

Phase IIb

(subset

with IPSS

>12)

6 months N/A >12 -7.0

Not

Specified[2

]

Finasteride

(5 mg/day)

PROSPEC

T
2 years 472 15.8 -2.1 <0.01[3]

Finasteride

(5 mg/day)

PLESS

(severe

symptoms)

4 years N/A High -7.7 <0.01[4]

Tamsulosin

(0.4

mg/day)

Pooled

Analysis
4-26 weeks 3418 Moderate

-1.1

(Boyarsky

Score)

N/A[5]

Tamsulosin

(0.4

mg/day)

Long-term

study

up to 6

years
109 17.4

-8.1 to

-10.9

Statistically

Significant[

6]

Placebo
Elocalcitol

Phase IIa
12 weeks 62

Not

Specified
-3.45[1] N/A

Placebo
PROSPEC

T
2 years 472 16.6 -0.7[3] N/A

Table 3: Change in Peak Urinary Flow Rate (Qmax)
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Treatmen
t

Study/Tri
al

Duration
Number
of
Patients

Baseline
Qmax

Mean
Change
from
Baseline
(mL/s)

p-value
vs.
Placebo

Elocalcitol

(150

mcg/day)

Phase IIa 12 weeks 57
Not

Specified
-0.30

Not

Significant[

1]

Elocalcitol

(150

mcg/day)

Phase IIb

(subset

with IPSS

>12)

6 months N/A 10-11 mL/s +2.83 0.03[2]

Finasteride

(5 mg/day)

PROSPEC

T
2 years 472 11.1 +1.4 <0.01[3]

Tamsulosin

(0.4

mg/day)

Pooled

Analysis
4-26 weeks 3418 Moderate +1.1 N/A[5]

Tamsulosin

(0.4

mg/day)

Long-term

study

up to 6

years
109 10.1

+1.01 to

+2.29

Statistically

Significant[

6]

Placebo
Elocalcitol

Phase IIa
12 weeks 62

Not

Specified
+1.50[1] N/A

Placebo
PROSPEC

T
2 years 472 10.9 +0.3[3] N/A

Experimental Protocols of Key Elocalcitol Trials
A detailed understanding of the experimental design is crucial for interpreting the clinical data.

Below are the methodologies for the key Phase II trials of Elocalcitol in BPH.

Elocalcitol Phase IIa Clinical Trial
Objective: To assess the effect of Elocalcitol on prostate volume in patients with BPH.[1]
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Study Design: A double-blind, randomized, placebo-controlled, multicenter study.[1]

Patient Population: 119 men aged 50 years or older with a diagnosis of BPH and a prostate

volume of 40 mL or greater.[1]

Intervention: Patients were randomized to receive either 150 mcg of Elocalcitol daily or a

placebo for 12 weeks.[1]

Primary Endpoint: Percentage change in prostate volume from baseline to 12 weeks,

measured by magnetic resonance imaging (MRI).[1]

Secondary Endpoints: Changes in Qmax, American Urological Association Symptom Index

(AUASI), and serum levels of PSA, testosterone, dihydrotestosterone, and luteinizing

hormone.[1]

Elocalcitol Phase IIb Clinical Trial
Objective: To determine the optimal dose of Elocalcitol and further evaluate its efficacy and

safety in men with symptomatic BPH.[2]

Study Design: A randomized, double-blind, placebo-controlled, dose-finding study.[2]

Patient Population: 542 men with a baseline prostate volume of 60 to 70 cc and an IPSS of

16 to 17.[2]

Intervention: Patients were randomized to one of four groups: placebo, Elocalcitol 75

mcg/day, Elocalcitol 150 mcg/day, or a combination of Elocalcitol 150 mcg/day and

tamsulosin 0.4 mg/day for 6 months.[2]

Primary Endpoint: Change in prostate volume from baseline.[2]

Secondary Endpoints: Improvement in IPSS and change in Qmax.[2]

Mechanism of Action: Signaling Pathways
Elocalcitol's therapeutic potential in BPH stems from its action as a vitamin D receptor (VDR)

agonist, which allows it to exert anti-proliferative and anti-inflammatory effects on prostate cells.

[7][8]
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Caption: Elocalcitol's inhibitory action on BPH pathways.

The diagram illustrates that Elocalcitol, by activating the VDR, inhibits two key signaling

pathways implicated in BPH pathogenesis:

The NF-kappaB Pathway: This pathway is activated by pro-inflammatory cytokines and leads

to the expression of inflammatory mediators like IL-8 and COX-2. Elocalcitol's inhibition of

this pathway contributes to its anti-inflammatory effects.[7]

The RhoA/ROCK Pathway: This pathway is involved in cell proliferation and invasion. By

inhibiting this pathway, Elocalcitol can reduce the overgrowth of prostate tissue.[7]

Experimental Workflow for Preclinical Assessment
The preclinical evaluation of Elocalcitol involved a series of in vitro and in vivo experiments to

characterize its effects on prostate cells.
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Caption: Preclinical evaluation workflow for Elocalcitol.

Preclinical studies demonstrated that Elocalcitol inhibited the proliferation of human BPH cells

and induced apoptosis, even in the presence of androgens.[9] In animal models, it reduced

prostate growth to a similar extent as finasteride.[9] Notably, Elocalcitol did not inhibit 5-alpha-

reductase or bind to the androgen receptor, highlighting its distinct mechanism of action.[9]

Conclusion and Future Perspectives
Elocalcitol demonstrated a statistically significant effect in reducing prostate volume in Phase II

clinical trials, supporting its proposed mechanism of action in inhibiting prostate cell growth.[1]

[2] Its impact on improving urinary symptoms (IPSS) and flow rate (Qmax) was less consistent,

with some positive signals observed in specific patient subgroups.[1][2]

In comparison, both Finasteride and Tamsulosin have well-established, long-term efficacy in

managing BPH symptoms and, in the case of Finasteride, reducing prostate volume and the

risk of disease progression.[6][10]

The termination of Elocalcitol's clinical development means it will not be an available treatment

option for BPH. However, the research into its unique mechanism of action provides valuable

insights for the drug development community. Targeting the vitamin D receptor and its

associated anti-proliferative and anti-inflammatory pathways remains a potentially viable
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strategy for future BPH therapies. Further research in this area could lead to the development

of new compounds with improved efficacy and safety profiles for the management of this

common and impactful condition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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